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fbp1 gene product - 147276-30-0

fbp1 gene product

Catalog Number: EVT-1518387
CAS Number: 147276-30-0
Molecular Formula: C6H7N3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

FBP1 is classified as a hydrolase enzyme and is predominantly expressed in the liver and kidneys of mammals. It plays a significant role in carbohydrate metabolism by regulating gluconeogenesis and glycolysis . The enzyme's activity is regulated by various metabolites and hormones, including insulin and glucagon, which facilitate its role in energy metabolism .

Synthesis Analysis

Methods of Synthesis

FBP1 can be synthesized through recombinant DNA technology. The gene encoding FBP1 is cloned into an expression vector and introduced into host cells (such as Escherichia coli or mammalian cells) for protein production. The synthesis typically involves:

  1. Cloning the FBP1 Gene: The gene is amplified using polymerase chain reaction techniques and inserted into a plasmid vector.
  2. Transformation: The plasmid is introduced into competent bacterial cells through heat shock or electroporation.
  3. Protein Expression: Induction of protein expression is achieved using specific promoters that activate transcription upon the addition of an inducer (e.g., IPTG).
  4. Purification: The expressed protein is purified using affinity chromatography techniques that exploit tags added to the protein during cloning .

Technical Details

The purification process often includes several steps such as cell lysis, centrifugation to remove debris, and chromatographic techniques to isolate the target protein based on its size or affinity. Enzymatic activity assays are performed to confirm the functionality of the purified FBP1 protein.

Molecular Structure Analysis

Structure

FBP1 has a complex three-dimensional structure characterized by its active site, where substrate binding occurs. The enzyme typically forms a homotetrameric structure, which is essential for its catalytic function. The active site contains critical amino acid residues that facilitate substrate binding and catalysis.

Data

Structural studies using X-ray crystallography have revealed that FBP1 contains several key motifs essential for its enzymatic activity. These include a phosphate-binding site and regions that undergo conformational changes upon substrate binding .

Chemical Reactions Analysis

Reactions

FBP1 catalyzes the hydrolysis of fructose-1,6-bisphosphate to yield fructose-6-phosphate and inorganic phosphate. This reaction is reversible under physiological conditions but predominantly proceeds in the direction of gluconeogenesis.

Technical Details

The enzymatic reaction can be monitored using spectrophotometric assays that measure changes in absorbance corresponding to substrate consumption or product formation. Kinetic parameters such as Km (Michaelis constant) and Vmax (maximum velocity) are determined to characterize enzyme efficiency .

Mechanism of Action

Process

The mechanism of action for FBP1 involves several steps:

  1. Substrate Binding: Fructose-1,6-bisphosphate binds to the active site of FBP1.
  2. Catalysis: The enzyme facilitates the hydrolysis of the phosphate bond through nucleophilic attack by a water molecule.
  3. Product Release: Fructose-6-phosphate is released from the enzyme, regenerating the active site for subsequent catalytic cycles.

Data

Enzymatic assays demonstrate that FBP1 activity can be modulated by various factors including pH, temperature, and allosteric effectors such as AMP and citrate, which serve as indicators of cellular energy status .

Physical and Chemical Properties Analysis

Physical Properties

FBP1 is typically a soluble enzyme with a molecular weight ranging from approximately 50 to 60 kDa depending on species variations. It exhibits optimal activity at physiological pH (around 7.4) and temperatures (37°C).

Chemical Properties

The enzyme's stability can be influenced by ionic strength and the presence of metal ions such as magnesium or manganese, which are often required for optimal activity .

Applications

Scientific Uses

FBP1 has significant applications in metabolic research, particularly in studies related to diabetes and metabolic syndrome due to its role in gluconeogenesis. Additionally:

  • Gene Therapy: Understanding FBP1 mutations aids in developing therapeutic strategies for metabolic disorders.
  • Cancer Research: Alterations in FBP1 expression have been linked to cancer cell metabolism; thus, it serves as a potential target for cancer therapies.
  • Pharmacology: Inhibitors of FBP1 are being explored as potential treatments for conditions characterized by excessive gluconeogenesis, such as type 2 diabetes .
Molecular Characterization of FBP1

Genomic Context and Structural Organization of FBP1

Chromosomal Localization and Evolutionary Conservation

The FBP1 gene (HGNC:3606) resides on human chromosome 9 at locus 9q22.32 (GRCh38 position: 94,603,133-94,640,249) [1] [6]. This locus spans approximately 37 kb and exhibits significant evolutionary conservation across eukaryotes. Orthologs exist in mammals (e.g., mouse Fbp1 at Chr13:63.01–63.04 Mb), birds, and fungi, reflecting its fundamental metabolic role. The human FBP1 protein shares ~77% amino acid identity with its muscle isoform (FBP2) and >46% identity with yeast fructose-1,6-bisphosphatase [1] [7]. Critical functional domains, including catalytic sites and allosteric regulatory regions, show particularly high conservation, underscoring their essential biochemical roles [1] [2].

Exon-Intron Architecture and Transcript Variants

FBP1 comprises 8 exons, with exon 2 containing the translational start site (ATG) [2] [6]. Two primary protein-coding transcripts are documented:

  • NM000507.4: Encodes a 338-amino acid protein (NP000498.2)
  • NM_001127628.2: Yields an identical protein via alternative splicing in the 5' UTR [1] [6]

Exon lengths range from 63 bp (exon 4) to 1,248 bp (exon 8), with intronic regions critical for splicing regulation. Mutations disrupting splice sites (e.g., c.825+1G>A) cause aberrant mRNA processing and are linked to fructose-1,6-bisphosphatase deficiency [5] [10].

Table 1: Genomic Features of FBP1

FeatureDetail
Chromosomal Position9q22.32 (94,603,133-94,640,249)
Gene Size~37 kb
Exon Count8
Primary TranscriptsNM000507.4, NM001127628.2
Protein Length338 amino acids
Mouse Ortholog LocationChromosome 13:63.01–63.04 Mb
Yeast Identity~46% (Saccharomyces cerevisiae)

Biochemical Properties of Fructose-1,6-Bisphosphatase 1 (FBP1)

Catalytic Mechanism in Gluconeogenesis

FBP1 catalyzes the hydrolysis of fructose-1,6-bisphosphate (F1,6BP) to fructose-6-phosphate (F6P) and inorganic phosphate (Pi), a rate-limiting step in gluconeogenesis [1] [4] [6]. This irreversible reaction employs a metal-dependent hydrolytic mechanism:

  • Divalent cation coordination: Mg²⁺/Mn²⁺ bind at three active sites, polarizing the F1,6BP substrate
  • Nucleophilic attack: A water molecule, activated by residues Asp74 and Glu98, hydrolyzes the C1-phosphate bond
  • Transition state stabilization: K⁺ ions facilitate charge distribution during phosphate cleavage [2] [4]

The catalytic efficiency (kcat/Km) for F1,6BP is ~4.82 mmol/min/mg protein in hepatic tissue, with mutations like p.Gly164Asp and p.Phe194Ser reducing activity to <17% of wild-type levels due to protein misfolding [9].

Allosteric Regulation by AMP and Divalent Cations

FBP1 activity is tightly regulated by metabolic effectors:

  • AMP inhibition: Binds the allosteric site, inducing a T-state conformation with disordered residues 52-72. This disrupts the active site and reduces substrate affinity by >100-fold [2] [4] [8]
  • Divalent cation activation: Mg²⁺ (physiological) or Mn²⁺/Zn²⁺ occupy three metal-binding sites (Site 1 essential for catalysis)
  • Potassium enhancement: K⁺ binds 12 sites per tetramer, optimizing active-site geometry for phosphoester cleavage [4]
  • Fructose-2,6-bisphosphate antagonism: Potentiates AMP inhibition by competing with F1,6BP [4] [8]

Table 2: Regulatory Elements of FBP1

EffectorBinding SiteFunctional Consequence
AMPAllosteric domainInduces T-state, inactivates enzyme
Mg²⁺/Mn²⁺3 metal sites per subunitActivates catalysis
K⁺12 sites per tetramerOptimizes active-site geometry
Fructose-2,6-bisphosphateSubstrate-binding pocketCompetes with F1,6BP, enhances AMP effect

Quaternary Structure and Homotetramer Assembly

Functional FBP1 is a homotetrameric protein (subunit MW: 36.7 kDa) arranged as a flat dimer-of-dimers (C1-C2 and C3-C4) [5] [6] [9]. Key structural features include:

  • Subunit interfaces: Hydrophobic interactions and hydrogen bonds stabilize dimerization
  • Domain organization: Each subunit contains:
  • Fructose-1,6-bisphosphate domain: Houses catalytic site
  • AMP-binding domain: Mediates allosteric regulation
  • Conformational states:
  • R-state (active): Loop 52-72 ordered, metals bound at Sites 1-3
  • T-state (inactive): Loop 52-72 disordered, AMP bound, metals only at Site 1 [2] [8]

Mutations disrupting tetramerization (e.g., p.Pro120Leu) cause aggregation and loss of enzymatic activity, as observed in deficiency disorders [5] [9]. The tetrameric architecture enables cooperative regulation critical for gluconeogenic flux control.

Table 3: Structural Domains of FBP1 Subunit

DomainResiduesFunction
Catalytic domain1-150, 260-338Binds F1,6BP and catalytic metals
AMP-binding domain151-259Binds AMP for allosteric inhibition
Metal-binding motifAsp128-Pro133Coordinates Mg²⁺/Mn²⁺
Dimerization interfaceGlu109, Phe194Mediates C1-C2 and C3-C4 dimer formation

Properties

CAS Number

147276-30-0

Product Name

fbp1 gene product

Molecular Formula

C6H7N3

Synonyms

fbp1 gene product

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